molecular formula C15H15FN2O3S B254846 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Katalognummer B254846
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: SEHFTPBZEFVTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide involves the inhibition of specific enzymes or proteins that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. Additionally, the compound has also been shown to inhibit the growth of certain bacteria by targeting specific enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has also been shown to reduce inflammation by inhibiting the production of specific cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. However, the compound is also relatively unstable and can degrade over time, making it important to handle and store the compound carefully.

Zukünftige Richtungen

There are various future directions for the research of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide. One potential direction is the further optimization of the compound for specific disease targets, such as the development of more potent and selective inhibitors of specific enzymes or proteins. Additionally, the compound could also be studied for its potential applications in other fields such as materials science or environmental science. Overall, the potential applications of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide make it a promising compound for future research.

Synthesemethoden

The synthesis method of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-mercapto-N-(furan-2-ylmethyl)acetamide with 4-fluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and inflammation.

Eigenschaften

Produktname

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Molekularformel

C15H15FN2O3S

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H15FN2O3S/c16-11-3-5-12(6-4-11)18-15(20)10-22-9-14(19)17-8-13-2-1-7-21-13/h1-7H,8-10H2,(H,17,19)(H,18,20)

InChI-Schlüssel

SEHFTPBZEFVTCH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)CSCC(=O)NC2=CC=C(C=C2)F

Kanonische SMILES

C1=COC(=C1)CNC(=O)CSCC(=O)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.